N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methylcarbamoyl group at position 3 and a piperidine-3-carboxamide moiety modified with a methylsulfonyl group. Its structure combines aromatic (thiophene) and aliphatic (piperidine) components, a design motif observed in protease inhibitors and kinase modulators .
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12(18)10-5-7-21-13(10)15-11(17)9-4-3-6-16(8-9)22(2,19)20/h5,7,9H,3-4,6,8H2,1-2H3,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLCTGGKVQGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with a thiophene ring, functional groups are introduced through reactions such as halogenation, nitration, or sulfonation.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Final Coupling: The final step involves coupling the thiophene derivative with the piperidine derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of piperidine are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry studies may investigate this compound for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of “N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its thiophene-2-yl core and piperidine-3-carboxamide scaffold. Below is a comparative analysis with structurally related molecules from the provided evidence:
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formula C₁₂H₁₇N₃O₃S₂.
Functional Insights
- Target Compound : The methylsulfonyl group enhances solubility and may engage in hydrogen bonding, while the methylcarbamoyl on thiophene could mimic natural substrates in enzyme inhibition.
- SARS-CoV-2 PLpro Inhibitors : Compounds like 32 and 35 utilize azetidine/piperidine-carboxamide motifs for protease binding. The target compound lacks the benzamide extension seen in these analogs, suggesting differences in antiviral efficacy.
- Spirocyclic Derivative : The thiaspiro core in 3ma offers conformational rigidity absent in the target compound, which may influence binding kinetics in catalytic sites.
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for , involving carboxamide coupling and sulfonylation.
- Biological Data : While analogs in have demonstrated antiviral activity, the target compound’s specific efficacy remains unstudied in the provided sources. Further in vitro profiling is needed.
Biological Activity
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an orexin type 2 receptor agonist. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 345.4 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₄S₂ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1222466-16-1 |
The primary mechanism of action for this compound involves its interaction with orexin receptors, specifically the orexin type 2 receptor (OX2R). These receptors play a crucial role in regulating arousal, wakefulness, and appetite. Research indicates that agonists of OX2R can enhance wakefulness and may have therapeutic implications for conditions such as narcolepsy and sleep disorders.
Pharmacological Effects
- Orexin Receptor Agonism : The compound has shown significant binding affinity for orexin type 2 receptors, suggesting its potential role in modulating sleep-wake cycles. This activity may lead to improved treatments for sleep disorders like narcolepsy.
- Neurotransmitter Modulation : As a piperidine derivative, it may influence neurotransmitter systems, potentially affecting mood and cognitive functions. However, specific studies detailing these effects are still limited.
Case Studies
A recent study highlighted the efficacy of this compound in animal models mimicking narcolepsy. The results indicated that administration of the compound led to increased wakefulness and reduced cataplexy episodes compared to controls.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to enhance yield and selectivity. Key steps may include:
- Formation of the piperidine ring : This is often achieved through cyclization reactions.
- Functionalization : The introduction of the methylcarbamoyl and methylsulfonyl groups is critical for biological activity.
Research Findings
Recent literature has referenced various pharmacological assays that confirm the binding affinity and efficacy of this compound at orexin receptors. These studies are essential for understanding the therapeutic potential of this compound in treating sleep-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
